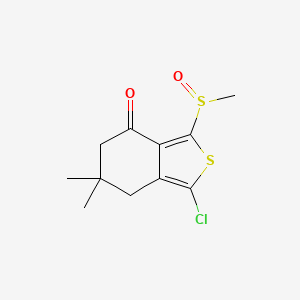

1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

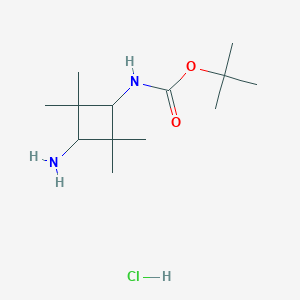

“1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one” is a chemical compound with the molecular formula C11H13ClO2S2 . It is also known as "Benzo[c]thiophen-4(5H)-one, 1-chloro-6,7-dihydro-6,6-dimethyl-3-(methylsulfinyl)" .

Molecular Structure Analysis

The molecular structure of this compound is based on a benzothiophenone core, which is a cyclic structure containing a sulfur atom. This core structure is substituted with a chloro group, two methyl groups, and a methylsulfinyl group .Physical and Chemical Properties Analysis

The compound has a predicted density of 1.4±0.1 g/cm3, a predicted boiling point of 470.0±45.0 °C at 760 mmHg, and a predicted flash point of 238.1±28.7 °C. Its vapour pressure is predicted to be 0.0±1.2 mmHg at 25°C, and it has a predicted refractive index of 1.629 .Scientific Research Applications

Synthesis and Structural Analysis

- A related compound, 2-(4-Iodophenyl)-5,7-dimethyl-3-methylsulfinyl-1-benzofuran, demonstrates the potential of such structures in synthetic chemistry, highlighting the formation of dihedral angles and the stabilization of crystal structures through intermolecular interactions (Choi et al., 2008).

Synthesis of Analogous Compounds

- Synthesis pathways for related benzothiophenes, such as 2-dimethylamino-1-benzothiophen-6-ol, show diverse methods for creating analogs of the target compound, which are crucial in medicinal chemistry and material science (Petrov et al., 2015).

Reactivity and Compound Formation

- Research on 2-Benzoyl-3-chlor-1-benzothiophen-1,1-dioxide reveals insights into the reactivity of similar compounds with various chemicals, providing a foundation for understanding the chemical behavior of 1-Chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one (Ried et al., 1978).

Potential in Drug Synthesis

- The synthesis of 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and derivatives, highlights the potential use of similar benzothiophene compounds in developing new pharmaceuticals with antimicrobial activity (Naganagowda & Petsom, 2011).

Mechanism of Action

This compound is reported to be an Antioxidant response element (ARE) activator. It disrupts Nrf2/Keap1 and Keap1/Cul3 interactions and stabilizes Nrf2.

Properties

IUPAC Name |

1-chloro-6,6-dimethyl-3-methylsulfinyl-5,7-dihydro-2-benzothiophen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S2/c1-11(2)4-6-8(7(13)5-11)10(16(3)14)15-9(6)12/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLIVVCPNCQUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(SC(=C2C(=O)C1)S(=O)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)

![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)

![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)